2-Chloro-4-(piperidin-4-YL)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-piperidin-4-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-9-12-6-3-8(13-9)7-1-4-11-5-2-7/h3,6-7,11H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCJRGFGQMXVLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Chloro 4 Piperidin 4 Yl Pyrimidine
Classical and Established Synthetic Routes to 2-Chloro-4-(piperidin-4-YL)pyrimidine
Strategies for Pyrimidine (B1678525) Ring Construction in this compound Synthesis
The construction of the pyrimidine ring is a foundational aspect of synthesizing this compound. The principal and most established method involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents. wikipedia.org This approach offers versatility in introducing substituents to the pyrimidine core. Common strategies include:
Reaction with Amidines: The condensation of a β-dicarbonyl compound with an amidine is a direct route to forming a 2-substituted pyrimidine. wikipedia.org
Reaction with Urea (B33335) or Guanidine (B92328): Utilizing urea or guanidine in the cyclization reaction leads to the formation of 2-pyrimidinones or 2-aminopyrimidines, respectively. wikipedia.org These intermediates can then be further modified to introduce the desired chloro substituent at the 2-position.
Biginelli Reaction: This multicomponent reaction offers a one-pot synthesis of dihydropyrimidinones, which can be subsequently aromatized and functionalized. wikipedia.org
Use of α,β-Unsaturated Ketones: An alternative strategy involves the [3+3] annulation-oxidation sequence between α,β-unsaturated ketones and amidines, which can be catalyzed by strong bases like choline (B1196258) hydroxide. mdpi.com
A variety of starting materials can be employed for the construction of the pyrimidine ring, as detailed in the table below.
| Starting Material 1 | Starting Material 2 | Product Type | Reference |
| β-Dicarbonyl Compound | Amidine | 2-Substituted Pyrimidine | wikipedia.org |
| β-Dicarbonyl Compound | Urea | 2-Pyrimidinone | wikipedia.org |
| β-Dicarbonyl Compound | Guanidine | 2-Aminopyrimidine | wikipedia.org |
| α,β-Unsaturated Ketone | Amidine | Substituted Pyrimidine | mdpi.com |
Introduction of the Piperidin-4-yl Moiety: Approaches and Challenges
One common approach involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with a piperidine (B6355638) derivative. For instance, a patent describes the synthesis of 2-chloro-5-(piperidin-4-yl)pyrimidine, where a coupling reaction is employed to introduce the piperidine moiety. google.com
The synthesis of the piperidine ring itself can be accomplished through various routes:
Hydrogenation of Pyridines: A prevalent method for synthesizing piperidines is the reduction of the corresponding pyridine (B92270) derivatives. nih.govorganic-chemistry.org
Intramolecular Cyclization: Substituted piperidines can be formed through intramolecular cyclization reactions, such as the aza-Prins cyclization. nih.govorganic-chemistry.orgrasayanjournal.co.in
From Piperidinones: 4-Substituted piperidines are also accessible from 4-piperidones, which can be synthesized via methods like the Dieckmann condensation. dtic.mil
Challenges in this step can include achieving regioselectivity in cases where multiple positions on the pyrimidine ring are susceptible to nucleophilic attack and managing the reactivity of the piperidine nitrogen.
| Method for Piperidine Introduction | Precursor Type | Key Features | Reference |
| Nucleophilic Substitution | Halogenated Pyrimidine | Direct introduction of the piperidine ring. | google.com |
| Hydrogenation | Substituted Pyridine | Forms the saturated piperidine ring. | nih.govorganic-chemistry.org |
| Intramolecular Cyclization | Open-chain amine | Forms the piperidine ring from a linear precursor. | nih.govorganic-chemistry.orgrasayanjournal.co.in |
| From 4-Piperidones | 4-Piperidone | Allows for diverse substitutions at the 4-position. | dtic.mil |
Halogenation Methods for the 2-Position of the Pyrimidine Ring
The introduction of a chlorine atom at the 2-position of the pyrimidine ring is a crucial step in the synthesis of the target compound. Several classical halogenation methods are widely employed:
From Hydroxypyrimidines: A common and long-standing method is the conversion of a 2-hydroxypyrimidine (B189755) to a 2-chloropyrimidine (B141910) using a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov This reaction is often performed at elevated temperatures. nih.gov
From Aminopyrimidines: An alternative route involves the Sandmeyer-type reaction of a 2-aminopyrimidine. This is typically achieved by treating the aminopyrimidine with sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures. orgsyn.org
Direct Chlorination: In some cases, direct chlorination of the pyrimidine ring is possible, although this may lack regioselectivity depending on the other substituents present. osti.govrsc.org For instance, a new procedure for the chlorination of pyrimidine nucleosides using m-chloroperbenzoic acid (MCPBA) in an aprotic solvent has been reported. osti.gov
The choice of halogenation method is dictated by the available starting materials and the stability of the other functional groups in the molecule.
| Halogenation Method | Precursor | Reagents | Key Conditions | Reference |
| From Hydroxypyrimidine | 2-Hydroxypyrimidine | POCl₃ | High temperature | nih.gov |
| From Aminopyrimidine | 2-Aminopyrimidine | NaNO₂, HCl | Low temperature | orgsyn.org |
| Direct Chlorination | Pyrimidine derivative | m-CPBA, aprotic solvent | Mild conditions | osti.gov |
Modern and Emerging Synthetic Strategies for this compound
Palladium-Catalyzed Coupling Reactions for Precursor Synthesis and Direct Functionalization
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in modern organic synthesis, offering efficient and selective methods for C-C and C-N bond formation. These reactions can be applied to both the synthesis of precursors and the direct functionalization of the pyrimidine or piperidine rings.
C-H Arylation: Direct C-H arylation of pyrimidines and piperidines represents a highly atom-economical approach. researchgate.netacs.org For instance, palladium-catalyzed C-H functionalization at the C5-position of 2-aminopyrimidines has been demonstrated. rsc.org The use of directing groups can control the regioselectivity of these reactions. acs.orgnih.gov
Suzuki and Buchwald-Hartwig Couplings: These well-established cross-coupling reactions can be used to form the C-C or C-N bond between the pyrimidine and piperidine moieties, respectively, starting from suitably functionalized precursors (e.g., a boronic acid derivative and a halide).
The development of these catalytic methods allows for more convergent and flexible synthetic routes to this compound and its analogs.
| Coupling Reaction | Substrate 1 | Substrate 2 | Key Features | Reference |
| C-H Arylation | Pyrimidine/Piperidine | Aryl Halide | Atom-economical, regioselective with directing groups. | researchgate.netacs.orgrsc.org |
| Suzuki Coupling | Pyrimidine/Piperidine Boronic Acid | Piperidine/Pyrimidine Halide | Forms C-C bond. | N/A |
| Buchwald-Hartwig Amination | Pyrimidine Halide | Piperidine | Forms C-N bond. | N/A |
Nucleophilic Aromatic Substitution (SNAr) Strategies in Pyrimidine Synthesis
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, particularly for the introduction of substituents onto the ring. The electron-deficient nature of the pyrimidine ring facilitates these reactions, especially at the 2-, 4-, and 6-positions. wikipedia.org
Substitution on Dichloropyrimidines: A common strategy for synthesizing compounds like this compound involves the regioselective SNAr on a 2,4-dichloropyrimidine (B19661) precursor. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. wuxiapptec.comstackexchange.com However, the regioselectivity can be influenced by the presence of other substituents on the pyrimidine ring. wuxiapptec.com Electron-donating groups at the C6 position, for example, can favor substitution at the C2 position. wuxiapptec.com
Sequential SNAr Reactions: In cases of polychlorinated pyrimidines, such as 2,4,6-trichloropyrimidine, sequential and controlled SNAr reactions can be employed to introduce different nucleophiles at specific positions. nih.gov This allows for the synthesis of highly substituted pyrimidine derivatives.
The SNAr reaction provides a powerful and versatile method for the late-stage functionalization of the pyrimidine core, enabling the synthesis of a diverse range of derivatives.
| SNAr Strategy | Pyrimidine Precursor | Nucleophile | Key Outcome | Reference |
| Regioselective Substitution | 2,4-Dichloropyrimidine | Amine (e.g., Piperidine) | Selective substitution at the C4 position. | wuxiapptec.comstackexchange.com |
| Sequential Substitution | Trichloropyrimidine | Various Amines | Stepwise introduction of different substituents. | nih.gov |
Microwave-Assisted Synthesis and Flow Chemistry in Pyrimidine Scaffold Preparation
The synthesis of pyrimidine scaffolds, the core of the title compound, has been significantly advanced by the adoption of modern techniques such as microwave-assisted synthesis and flow chemistry. These methods offer substantial improvements over traditional batch processing, including accelerated reaction times, enhanced yields, and greater control over reaction parameters.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions directly and efficiently. This technique has been successfully applied to the synthesis of various pyrimidine derivatives, demonstrating its potential for the preparation of the this compound scaffold. nih.gov The key advantages of microwave heating include rapid temperature elevation and uniform heating of the reaction mixture, which can lead to a dramatic reduction in reaction times, often from hours to mere minutes. researchgate.net For instance, the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, structurally related to the target molecule, saw reaction times decrease significantly with improved yields when conducted under solvent-free microwave irradiation using alumina (B75360) as a solid support. researchgate.net This approach not only enhances efficiency but also aligns with the principles of green chemistry by minimizing solvent use. researchgate.net While a specific microwave-assisted synthesis for this compound is not extensively documented in publicly available literature, the general applicability of this method to similar heterocyclic systems suggests its high potential for this target. nih.govnih.gov
Flow Chemistry:
Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers precise control over stoichiometry, mixing, and temperature. google.com This methodology is increasingly used in the synthesis of heterocyclic compounds for drug discovery. google.com For the preparation of pyrimidine scaffolds, flow chemistry enables rapid optimization of reaction conditions and can facilitate multi-step syntheses in a continuous, automated fashion. The high surface-to-volume ratio in flow reactors allows for excellent heat transfer, enhancing safety and product purity. While specific applications of flow chemistry for the direct synthesis of this compound are not detailed in the literature, the synthesis of various substituted pyrimidines has been successfully demonstrated using this technique. organic-chemistry.org This suggests that a flow-based approach could be developed for key steps in the synthesis of the target compound, such as the condensation reaction to form the pyrimidine ring or the subsequent substitution reactions.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance safety. The synthesis of pyrimidine derivatives, including this compound, can be made more sustainable by adhering to these principles. rasayanjournal.co.inresearchgate.net
Key green chemistry strategies applicable to the synthesis of the target compound include:
Use of Greener Solvents: Traditional organic solvents are often volatile and toxic. Replacing them with greener alternatives such as water, ethanol, or ionic liquids, or conducting reactions under solvent-free conditions, significantly reduces the environmental footprint of the synthesis. rasayanjournal.co.inresearchgate.net The synthesis of pyrano[2,3-d]pyrimidines, for example, has been efficiently carried out in aqueous media. jmaterenvironsci.com
Catalysis: The use of catalysts, particularly heterogeneous and reusable catalysts, is a cornerstone of green chemistry. Catalysts allow for reactions to proceed with higher atom economy and under milder conditions. For pyrimidine synthesis, various catalysts, including biocatalysts and metal-free catalysts, have been employed to improve efficiency and reduce waste. researchgate.nettandfonline.com
Energy Efficiency: As discussed previously, microwave-assisted synthesis is an energy-efficient method that can drastically reduce reaction times and energy consumption compared to conventional heating. researchgate.netpowertechjournal.com Ultrasound-assisted synthesis is another energy-efficient technique that has been applied to the preparation of pyrimidine derivatives. rasayanjournal.co.in
Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form the product, are an excellent example of this principle and have been used for pyrimidine synthesis. rasayanjournal.co.in
By integrating these green chemistry principles, the synthesis of this compound can be optimized to be more environmentally benign, cost-effective, and efficient.
Characterization Techniques for Synthetic this compound (Excluding Basic Identification Data)
Advanced Spectroscopic and Spectrometric Methods (e.g., NMR, HRMS) for Structural Elucidation
The unambiguous structural elucidation of synthesized this compound relies on advanced spectroscopic and spectrometric techniques. While basic identification data provides initial confirmation, a deeper understanding of the molecular structure is achieved through methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H and 13C NMR spectroscopy are indispensable for determining the precise connectivity of atoms in the molecule.
1H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine and piperidine rings. The chemical shifts and coupling patterns of the pyrimidine protons would confirm the substitution pattern. The protons on the piperidine ring would likely appear as a set of complex multiplets, and their integration would correspond to the correct number of protons.
13C NMR: The carbon NMR spectrum provides information on all the unique carbon environments within the molecule. The chemical shifts of the carbons in the pyrimidine ring are particularly diagnostic, with the carbon atom attached to the chlorine atom appearing at a characteristic downfield shift.
The following table presents predicted and representative 1H and 13C NMR data for compounds with similar structural motifs.
| Technique | Nucleus | Expected Chemical Shift (δ) / ppm | Assignment |
| 1H NMR | C-H | ~8.2-8.5 | Pyrimidine ring proton |
| C-H | ~6.5-6.8 | Pyrimidine ring proton | |
| N-CH | ~3.0-4.0 | Piperidine ring protons adjacent to N | |
| CH | ~2.5-3.0 | Piperidine ring proton at C4 | |
| CH2 | ~1.5-2.2 | Piperidine ring protons | |
| 13C NMR | C-Cl | ~160-165 | Pyrimidine ring carbon |
| C-N | ~155-160 | Pyrimidine ring carbon | |
| CH | ~105-110 | Pyrimidine ring carbon | |
| C-N | ~40-50 | Piperidine ring carbons adjacent to N | |
| CH | ~30-40 | Piperidine ring carbon at C4 | |
| CH2 | ~25-35 | Piperidine ring carbons |
Note: The data in this table is illustrative and based on spectral data from structurally related compounds.
High-Resolution Mass Spectrometry (HRMS):
HRMS is crucial for confirming the elemental composition of the synthesized compound. It provides a highly accurate mass measurement, which can be used to determine the molecular formula with a high degree of confidence. For this compound (C9H12ClN3), HRMS would be expected to show a molecular ion peak corresponding to its exact mass, including the characteristic isotopic pattern for the presence of a chlorine atom.
X-ray Crystallography for Conformation and Solid-State Structure Analysis
This analysis would definitively establish:
The planarity of the pyrimidine ring.
The conformation of the piperidine ring, which typically adopts a chair conformation.
The relative orientation of the piperidine and pyrimidine rings.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-stacking, which influence the solid-state packing of the molecules.
The data obtained from X-ray crystallography is invaluable for understanding the molecule's shape and how it interacts with its environment, which is critical for applications in medicinal chemistry and materials science.
Chemical Reactivity and Derivatization Strategies of 2 Chloro 4 Piperidin 4 Yl Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the 2-Position of the Pyrimidine (B1678525) Ring
Nucleophilic aromatic substitution (SNAr) is a principal pathway for the functionalization of halogenated pyrimidines. The pyrimidine ring's electron-deficient nature, caused by the two electronegative nitrogen atoms, facilitates the attack of nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism. libretexts.org The initial addition of a nucleophile to the carbon bearing the chlorine atom forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. libretexts.org For pyrimidine systems, attack at the 2- and 4-positions is favored because the negative charge of the intermediate can be effectively delocalized onto the ring's nitrogen atoms, which enhances stability. stackexchange.comechemi.com The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product.
Amination Reactions with Primary and Secondary Amines
The chlorine atom at the 2-position of the pyrimidine core readily undergoes substitution by nitrogen nucleophiles. This amination reaction is a widely employed strategy for synthesizing 2-aminopyrimidine derivatives. Both primary and secondary amines can be used to displace the chloro substituent, typically by heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the HCl generated. nih.gov Microwave-assisted synthesis has also been shown to be an effective method for accelerating these reactions. researchgate.net
The reaction of 2-amino-4-chloropyrimidine with various substituted amines demonstrates the broad scope of this transformation. nih.gov Similarly, 2-chloro-4,6-dimethylpyrimidine reacts with a range of aniline derivatives to yield 2-anilinopyrimidines. researchgate.net These examples highlight the general applicability of amination for modifying the 2-position of chloropyrimidines.
Reactions with Oxygen and Sulfur Nucleophiles
In addition to amines, oxygen- and sulfur-based nucleophiles are effective partners in SNAr reactions with 2-chloropyrimidines. Alkoxides, phenoxides, and thiolates can displace the chloride to form the corresponding ethers and thioethers. For instance, 2,4,6-trichloropyrimidine has been shown to react with 3-nitrophenol in a nucleophilic substitution reaction to yield a 2-chloro-4-(3-nitrophenoxy) derivative, demonstrating the viability of O-nucleophiles in displacing a chloro group from a pyrimidine ring. researchgate.net The reaction of halogenated pyrimidines with various nucleophiles, including alkoxy and amino groups, is a common strategy for creating functionalized pyrimidine systems. mdpi.com
Carbon Nucleophile Coupling Reactions
While less common than reactions with heteroatom nucleophiles, SNAr reactions with carbon nucleophiles can also be used to functionalize 2-chloropyrimidines. Strong carbon nucleophiles, such as Grignard reagents or organolithium compounds, can displace the chloride to form new carbon-carbon bonds. mdpi.com These reactions provide a direct method for the alkylation or arylation of the pyrimidine core, offering an alternative to metal-catalyzed cross-coupling methods.
Palladium-Catalyzed Cross-Coupling Reactions Involving the Pyrimidine Halogen
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methodologies for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. nih.gov For a substrate like 2-Chloro-4-(piperidin-4-YL)pyrimidine, the C-Cl bond at the 2-position serves as an electrophilic site for coupling with various organometallic reagents. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Introduction
The Suzuki-Miyaura coupling is a widely utilized cross-coupling reaction that pairs an organic halide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction is exceptionally effective for creating biaryl and heteroaryl-aryl structures. The chlorine atom on the pyrimidine ring is a suitable coupling partner, though it is generally less reactive than corresponding bromides or iodides. researchgate.net However, the use of specialized phosphine ligands can facilitate the coupling of even unreactive aryl chlorides. organic-chemistry.orgrsc.org Studies on 2,4-dichloropyrimidines have shown that while coupling often occurs preferentially at the more reactive C4 position, derivatization at C2 is also achievable, allowing for the synthesis of 2-aryl or 2-heteroaryl pyrimidines. mdpi.com
Sonogashira Coupling and Heck Reactions for Alkynyl and Alkenyl Substituents
The Sonogashira coupling reaction is a reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This reaction allows for the direct introduction of an alkynyl group at the 2-position of the pyrimidine ring, yielding 2-alkynylpyrimidine derivatives. The Sonogashira reaction is valued for its mild reaction conditions and functional group tolerance. wikipedia.org
The Heck reaction provides a means to introduce alkenyl substituents. This palladium-catalyzed reaction couples the aryl halide with an alkene, forming a new carbon-carbon bond and providing access to 2-vinylpyrimidine structures. Both the Heck and Sonogashira reactions have been successfully applied to pyrimidine-containing nucleosides, demonstrating their utility for modifying this heterocyclic core. researchgate.net
Buchwald-Hartwig Amination for Advanced Amine Incorporations
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is particularly useful for the synthesis of aryl amines from aryl halides. In the context of this compound, the chlorine atom at the 2-position of the pyrimidine ring is susceptible to displacement via this methodology, allowing for the introduction of a wide variety of primary and secondary amines.
The general transformation involves the reaction of this compound with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for the success of the coupling.
Key Components of the Buchwald-Hartwig Amination:
Palladium Catalyst: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes.
Phosphine Ligands: A variety of phosphine ligands have been developed to facilitate the reaction, with bulky and electron-rich ligands often providing the best results. Examples include tri-tert-butylphosphine (P(t-Bu)₃), and biarylphosphine ligands like XPhos, SPhos, and RuPhos. The development of ligands like diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (DPPF) has been instrumental in extending the reaction's scope to include primary amines. wikipedia.org
Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).
The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl chloride to the Pd(0) complex, association of the amine, deprotonation, and reductive elimination to yield the desired amino-pyrimidine product and regenerate the Pd(0) catalyst. wikipedia.org
The application of the Buchwald-Hartwig amination to this compound allows for the synthesis of a diverse library of 2-amino-4-(piperidin-4-yl)pyrimidine derivatives. The nature of the incorporated amine can be varied to modulate the physicochemical properties and biological activity of the final compound.
Table 1: Illustrative Buchwald-Hartwig Amination Conditions for 2-Chloropyrimidines
| Amine Substrate | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Aniline | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | High |
| Morpholine (B109124) | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Dioxane | 110 | Good |
| Benzylamine | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | t-BuOH | 80 | Moderate to High |
| Indole | PdCl₂(dppf) | dppf | NaOtBu | Toluene | 100 | Good |
Note: This table represents typical conditions for Buchwald-Hartwig amination of related 2-chloropyrimidines and serves as a predictive guide for the reactivity of this compound.
Modifications of the Piperidine (B6355638) Moiety in this compound
The piperidine ring in this compound provides another key site for structural diversification. Modifications can be made at the piperidine nitrogen or at other positions on the ring.
The secondary amine of the piperidine ring is a nucleophilic center that can readily undergo various functionalization reactions.
N-Alkylation: The introduction of alkyl groups to the piperidine nitrogen can be achieved through reaction with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) in the presence of a base. Common bases used for this transformation include potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a suitable solvent like acetonitrile or DMF. Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), is another effective method for N-alkylation.
N-Acylation: The piperidine nitrogen can be acylated using acylating agents like acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a base, such as triethylamine or pyridine (B92270), to neutralize the hydrogen halide byproduct. A wide range of acyl groups can be introduced, leading to the formation of amides.
N-Sulfonylation: The reaction of the piperidine with a sulfonyl chloride in the presence of a base yields the corresponding N-sulfonylated derivative. This functionalization introduces a sulfonamide group, which can significantly alter the properties of the molecule.
Table 2: Reagents for N-Functionalization of the Piperidine Moiety
| Reaction Type | Reagent Class | Example Reagent | Functional Group Introduced |
| N-Alkylation | Alkyl Halide | Methyl Iodide | -CH₃ |
| Aldehyde (for reductive amination) | Formaldehyde | -CH₃ | |
| N-Acylation | Acyl Chloride | Acetyl Chloride | -C(O)CH₃ |
| Acid Anhydride | Acetic Anhydride | -C(O)CH₃ | |
| N-Sulfonylation | Sulfonyl Chloride | Benzenesulfonyl Chloride | -SO₂Ph |
Beyond N-functionalization, the carbon skeleton of the piperidine ring can be modified to introduce additional diversity and create more complex three-dimensional structures.
C-H Functionalization: Direct C-H functionalization of the piperidine ring represents a modern and efficient approach to introduce substituents at various positions. Rhodium-catalyzed C-H insertion reactions, for instance, can be used to introduce functional groups at the C2 or C4 positions, with the regioselectivity often controlled by the choice of catalyst and protecting group on the piperidine nitrogen. nih.gov Photoredox catalysis has also emerged as a powerful tool for the C-H arylation of piperidines. chemrxiv.org These methods allow for the late-stage modification of the piperidine scaffold, which is highly valuable in drug discovery.
Scaffold Diversification through Spirocyclization: A more profound modification of the piperidine ring involves the creation of spirocyclic systems. Spiro-piperidines, where one of the piperidine carbons is part of another ring system, introduce conformational rigidity and novel three-dimensional shapes. bepls.com The synthesis of spiro-piperidines can be achieved through various strategies, including intramolecular cyclization reactions where a pre-existing functional group on a piperidine precursor reacts to form the second ring. whiterose.ac.uk For example, an appropriately substituted piperidine could undergo an intramolecular Heck reaction or a ring-closing metathesis to form a spirocycle. These advanced synthetic strategies significantly expand the chemical space accessible from the this compound scaffold.
Structure Activity Relationship Sar Studies and Molecular Design Utilizing the 2 Chloro 4 Piperidin 4 Yl Pyrimidine Scaffold
General Principles of SAR Applied to Pyrimidine (B1678525) and Piperidine (B6355638) Scaffolds
The biological activity of compounds containing pyrimidine and piperidine rings is highly dependent on the nature and position of their substituents. SAR studies aim to identify which molecular features are critical for eliciting a desired biological response.
The pyrimidine ring is a common scaffold in medicinal chemistry, recognized as a "privileged substructure" due to its presence in numerous natural products and approved drugs. chemicalbook.com It is a bioisostere of purine (B94841) and can effectively interact with biological targets like kinases. nih.gov The nitrogen atoms within the pyrimidine ring are key features, capable of acting as hydrogen bond acceptors. The substitution pattern on the pyrimidine ring significantly influences activity. For instance, in studies of 2,4-disubstituted pyrimidine derivatives, both steric and electronic properties of substituents at the C-2 and C-4 positions were found to be sensitive for cholinesterase inhibition. nih.gov Similarly, for pyrido[2,3-d]pyrimidines, the addition of aromatic and hydrophilic groups that can act as hydrogen bond donors and acceptors has been shown to increase cytotoxic activity. nih.gov
The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals. researchgate.net Its structural flexibility and ability to be substituted at various positions make it a valuable component for drug design. researchgate.net The nitrogen atom in the piperidine ring can form crucial hydrogen bonds with amino acid residues in the active sites of enzymes, enhancing binding affinity. nih.gov Modifications to the piperidine ring can improve pharmacokinetic and pharmacodynamic properties. researchgate.net For example, replacing a morpholine (B109124) group with a piperidine or a related cyclic amine like pyrrolidine (B122466) can alter lipophilicity and potency. In one study on pyrimidine-4-carboxamides, replacing a morpholine with an (S)-3-hydroxypyrrolidine increased activity tenfold and reduced lipophilicity. documentsdelivered.com Conformational restriction, such as using a phenylpiperidine to limit rotatable bonds, has also been shown to improve inhibitory potency. documentsdelivered.com
Design Principles for Derivatives of 2-Chloro-4-(piperidin-4-YL)pyrimidine
Designing derivatives of the this compound scaffold involves strategic modifications to either the pyrimidine or the piperidine moiety to achieve desired interactions with a biological target.
Rational drug design for this scaffold often employs computational methods like molecular docking to predict how derivatives will bind to a target protein. nih.gov This allows for a "molecular extension" strategy, where new functional groups are added to the core scaffold to occupy empty pockets within the target's binding site and form new, favorable interactions. nih.gov
Pyrimidine Moiety Modifications: The chlorine atom at the C-2 position is a reactive site suitable for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. Research on related 2,4-diaminopyrimidine (B92962) derivatives has shown that the pyrimidine core can form critical hydrogen bonds with kinases, which is a key consideration in designing inhibitors. nih.gov For example, in designing inhibitors for the Epidermal Growth Factor Receptor (EGFR), the 2,4-disubstituted pyrimidine scaffold is a common starting point. nih.govnih.gov
Piperidine Moiety Modifications: The piperidine ring offers multiple points for modification. The piperidine nitrogen can be functionalized, or substituents can be added to the carbon atoms of the ring. The presence of a piperidine ring itself can be crucial for activity against mutant forms of EGFR. nih.gov Design strategies may involve exploring different N-substituents on the piperidine ring or introducing groups onto the ring to enhance binding affinity or selectivity. For instance, in the development of dihydrofolate reductase inhibitors, the nitrogen of the piperidine skeleton was identified as a key interaction point with the enzyme's active site. nih.gov
The type and position of substituents on the this compound scaffold have a profound effect on the molecule's properties and its interactions with biological targets. These effects can be steric, electronic, or related to properties like lipophilicity and hydrogen bonding capacity.
Substituent Effects on the Pyrimidine Ring: The electronic properties of substituents can tune the π-system of the pyrimidine ring, affecting interactions like π-π stacking. researchgate.net The chlorine at C-2 is an electron-withdrawing group. Replacing it with different amines, alkyls, or aryl groups can modulate the electronic landscape of the entire molecule. In studies on related pyrimidines, the introduction of hydroxyl (-OH) groups was found to significantly enhance antiproliferative activity against cancer cell lines, whereas combining -OH and methoxy (B1213986) (-OMe) groups sometimes diminished this effect. nih.gov
Substituent Effects on the Piperidine Ring: Substituents on the piperidine ring can influence the molecule's conformation and its interaction with target proteins. The introduction of bulky groups can cause steric hindrance, while other groups might provide additional hydrophobic or hydrogen-bonding interactions. For example, in a series of pyrimidine-4-carboxamides, replacing a morpholine substituent with a more hydrophobic piperidine was tolerated, while a dimethylamine (B145610) group increased activity, suggesting the original morpholine was too polar or sterically hindered. nih.gov The table below summarizes findings on substituent effects from related pyrimidine and piperidine-containing compounds.
| Scaffold/Series | Modification | Observed Effect | Reference |
|---|---|---|---|
| Pyrimidine-4-carboxamides | Replacement of morpholine with (S)-3-hydroxypyrrolidine | 10-fold increase in activity and reduced lipophilicity | documentsdelivered.com |
| Pyrimidine-4-carboxamides | Replacement of morpholine with dimethylamine | 2-fold increase in activity | nih.gov |
| Pyrido[2,3-d]pyrimidines | Addition of aromatic, hydrophilic H-bond donors/acceptors | Increased cytotoxicity | nih.gov |
| 2,4-disubstituted pyrimidines | Incorporation of a benzylpiperidine | Provided dual cholinesterase inhibition | nih.gov |
| Pyridine (B92270) Derivatives | Insertion of one -OH group | Reduced IC50 value (increased potency) | nih.gov |
| Pyridine Derivatives | Insertion of two -OH groups | Significantly greater reduction in IC50 | nih.gov |
Synthetic Library Generation and High-Throughput Screening in Research Contexts
To explore the SAR of the this compound scaffold efficiently, researchers often generate large collections of related compounds known as synthetic libraries. These libraries are then tested for biological activity using high-throughput screening (HTS).
One powerful method for this is DNA-Encoded Library Technology (DELT). chemicalbook.com In this approach, each small molecule, based on a core scaffold like pyrimidine, is attached to a unique DNA tag that acts as a barcode. chemicalbook.com Using a "split-and-pool" synthesis strategy, vast libraries containing millions or even billions of distinct compounds can be generated quickly and cost-effectively. chemicalbook.com The entire library can then be screened simultaneously against a protein target. After washing away non-binding molecules, the DNA tags of the remaining "hit" compounds are sequenced to reveal their chemical structures. bldpharm.com
Another approach involves miniaturized high-throughput experimentation, where reactions are performed on a very small scale (e.g., ~1 mg) in parallel using microvials. nih.gov This allows for the rapid testing of many different reaction conditions or the synthesis of a focused library of compounds to quickly establish SAR. nih.gov These HTS methods are cornerstones of modern drug discovery, enabling the rapid identification of promising lead compounds from large and diverse chemical libraries for further optimization. chemicalbook.com
Computational and Theoretical Investigations of 2 Chloro 4 Piperidin 4 Yl Pyrimidine and Its Analogs
Quantum Mechanical (QM) Calculations for 2-Chloro-4-(piperidin-4-YL)pyrimidine
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties and structural features of a molecule.
The electronic character of a molecule is defined by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov In contrast, a small gap indicates a molecule is more reactive. nih.gov For analogs of this compound, DFT calculations are used to determine these energy levels. For instance, studies on related nitrotoluene compounds showed that the calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule. researchgate.net The HOMO-LUMO gap for a Schiff base compound containing a chloro-substituted benzene (B151609) ring was found to be 0.13061 atomic units (a.u.). scienceopen.com These calculations help predict the regions of a molecule that are most likely to be involved in chemical reactions. ijcce.ac.ir
Table 1: Representative HOMO-LUMO Gap Data from Theoretical Studies of Related Compounds This table presents illustrative data from computational studies on analogous structures to demonstrate the application of QM calculations. The values are not specific to this compound but are representative of similar chemical moieties.
| Compound/Class | Method/Basis Set | HOMO Energy (a.u.) | LUMO Energy (a.u.) | HOMO-LUMO Gap (a.u.) | Reference |
|---|---|---|---|---|---|
| (E)-2-chloro-4-{[(2,4-dinitrophenyl)hydrazono]methyl}phenol | DFT | -0.24019 | -0.10958 | 0.13061 | scienceopen.com |
| 2-chloro-4-nitrotoluene | DFT/B3LYP/6-31G* | Data Not Specified | Data Not Specified | Calculated | researchgate.net |
| Pt(en)Cl4 (Platinum complex with Cl) | LSDA/SDD | -0.213 | -0.134 | 0.079 | nih.gov |
Conformational analysis through computational methods predicts the most stable three-dimensional arrangement of atoms in a molecule. For this compound, the piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable form for such six-membered rings. asianpubs.org Studies on related 2,6-diarylpiperidin-4-ones confirm that these systems predominantly exist in a chair conformation with bulky substituents occupying equatorial positions to minimize steric hindrance. asianpubs.org The introduction of substituents can cause a flattening of the ring structure. asianpubs.org
Tautomerism, the migration of a proton, is another aspect explored by QM calculations. While this is more common in pyrimidines with hydroxyl or amino groups, computational models can predict the relative energies of different tautomeric forms to determine the most likely structure under physiological conditions. For the specified compound, significant tautomerism is less expected compared to its analogs that possess more labile protons.
Molecular Docking and Dynamics (MD) Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. A lower (more negative) score generally indicates a more favorable binding interaction. nih.govnih.gov
Analogs of this compound have been studied in this manner. For example, various 2-amino-4-chloro-pyrimidine derivatives were docked into the main protease of SARS-CoV-2 (PDB ID: 6LU7), with one derivative showing a high binding energy of -8.12 kcal/mol. nih.gov Similarly, docking studies on piperidine derivatives have been used to predict their anti-cancer potential by modeling their interactions with target proteins involved in myeloma and leukemia. nih.gov These studies identify key interactions, such as hydrogen bonds and van der Waals forces, between the ligand and amino acid residues in the protein's active site. researchgate.netnih.gov
Table 2: Example Docking Results for Pyrimidine (B1678525) and Piperidine Analogs This table provides examples of theoretical binding affinities and interactions for compounds structurally related to this compound against various protein targets.
| Compound Class | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues (Example) | Reference |
|---|---|---|---|---|
| 2-amino-4-chloro-pyrimidine derivative | SARS-CoV-2 Main Protease (6LU7) | -8.12 | Not Specified | nih.gov |
| Quinazolinone derivative | Not Specified | Good docking score | Not Specified | nih.govnih.gov |
| 3-chloro-3-methyl-2,6-diarylpiperidin-4-one | Myeloma Target (6FS1) | -12.18 | Not Specified | nih.gov |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide | α-Glucosidase | -8.0 | Glu:276, Asp:349, His:348 | researchgate.netnih.gov |
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a protein-ligand complex over time. mdpi.com Starting from a docked pose, an MD simulation calculates the atomic movements, revealing the flexibility of the ligand in the binding site and the stability of the interactions. rsc.org A key metric used in MD analysis is the Root Mean Square Deviation (RMSD), which measures the average change in the displacement of atoms for a particular frame from a reference structure. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the protein's pocket. nih.govnih.gov
MD simulations on complexes of various inhibitors, including those with piperidine-like fragments, with the SARS-CoV-2 main protease have been used to assess complex stability. nih.gov In other studies, MD simulations lasting for many nanoseconds have confirmed the stability of inhibitor-protein complexes, supporting the initial findings from molecular docking. researchgate.netnih.govresearchgate.net These simulations are crucial for validating the binding mode and ensuring that the predicted interactions are maintained in a dynamic, more realistic environment. rsc.org
In Silico ADMET and QSAR Predictions for Compound Design (Strictly Computational Models)
Beyond target interaction, computational models are essential for predicting the pharmacokinetic properties of a potential drug, a field known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models further refine compound design by linking chemical structures to their biological activities. mdpi.com
In silico ADMET prediction tools evaluate a molecule's drug-likeness based on its physicochemical properties. ajpamc.com For pyrimidine and piperidine analogs, these models can predict parameters such as gastrointestinal absorption, blood-brain barrier (BBB) permeability, and potential toxicity. nih.govnih.govnih.gov For example, studies on various pyrimidine derivatives predicted high GI absorption. nih.govajpamc.com Computational toxicity predictions for some pyrimidine analogues suggested potential for hepatotoxicity, while others were predicted to be non-toxic. ajpamc.comnih.gov These predictions help to identify and filter out compounds with unfavorable pharmacokinetic profiles early in the drug discovery process. nih.govrsc.org
QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov By analyzing a set of known active and inactive compounds, a QSAR model can identify key molecular features (descriptors) that are critical for activity. nih.gov These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular shape), or hydrophobic (e.g., logP). researchgate.net For pyrimidine derivatives, QSAR analyses have indicated that lipophilicity can be a key driver for improving antimalarial activity. nih.gov Such models provide a rational basis for designing new, more potent analogs of this compound by modifying its structure to enhance the features associated with desired biological effects. imist.ma
Table 3: Common In Silico ADMET and QSAR Parameters for Compound Evaluation This table lists key parameters evaluated in computational ADMET and QSAR studies, which are critical for designing new compounds based on a lead structure like this compound.
| Prediction Type | Parameter | Description | Relevance |
|---|---|---|---|
| ADMET | Gastrointestinal (GI) Absorption | Predicts the extent to which a compound is absorbed from the gut into the bloodstream. | Essential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | Predicts whether a compound can cross the BBB to act on the central nervous system. | Crucial for CNS drugs; undesirable for peripherally acting drugs. | |
| Hepatotoxicity | Predicts the potential for a compound to cause liver damage. | A critical safety and toxicity endpoint. | |
| QSAR | Molecular Descriptors | Numerical values representing the physicochemical properties of a molecule (e.g., logP, molecular weight, polar surface area). | Used as independent variables to build the predictive model. |
| Correlation Coefficient (R²) | A statistical measure of how well the model's predictions match the observed biological activity. | Indicates the goodness-of-fit of the QSAR model. | |
| Predictive R² (pred_R²) | Measures the predictive power of the model on an external set of compounds not used in model generation. | Validates the model's ability to predict the activity of new compounds. |
Computational Models for Absorption and Distribution Properties
The absorption and distribution of a drug are critical determinants of its bioavailability and efficacy. In silico tools like SwissADME and pkCSM are widely used to predict these properties based on the chemical structure of a compound. kims-imio.comrfppl.co.in For pyrimidine derivatives, factors such as high gastrointestinal absorption are often predicted. ajpamc.com
Computational models typically evaluate a range of physicochemical properties to predict absorption and distribution. These include lipophilicity (Log P), water solubility, and permeability across biological membranes like the blood-brain barrier (BBB). The "rule of five" proposed by Lipinski is a key guideline used to assess the drug-likeness of a compound based on properties such as molecular weight, Log P, and the number of hydrogen bond donors and acceptors. rfppl.co.in
Table 1: Predicted Physicochemical and ADME Properties of an Analogous Piperidinyl-Pyrimidine Compound
| Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's rule of five, favoring good absorption. |
| Log P (Lipophilicity) | 1-3 | Optimal range for cell membrane permeability. |
| Water Solubility | Moderately Soluble | Influences dissolution and absorption in the gastrointestinal tract. |
| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeant | Variable | Depends on specific structural features; some pyrimidine analogs are predicted to cross the BBB. nih.gov |
Note: The data in this table is representative of typical predictions for analogous piperidinyl-pyrimidine compounds and is not based on a direct study of this compound.
Theoretical Metabolism and Excretion Pathway Predictions
The metabolism of a compound, primarily carried out by cytochrome P450 (CYP) enzymes in the liver, significantly influences its duration of action and potential for drug-drug interactions. nih.gov In silico models can predict which CYP isoforms are likely to metabolize a compound. For instance, some pyrimidine derivatives have been shown to be inhibitors of CYP1A and CYP2D6. ajpamc.com The metabolism of compounds containing a 4-aminopiperidine (B84694) moiety, which is structurally related to the piperidinyl group in the target compound, is often dominated by N-dealkylation reactions catalyzed by CYP3A4. nih.gov
Theoretical predictions can also identify potential sites of metabolism on the molecule, which are susceptible to enzymatic modification, such as hydroxylation or oxidation. The excretion pathways, whether renal or fecal, are also estimated based on the compound's properties.
Table 2: Predicted Metabolism and Excretion Profile of an Analogous Piperidinyl-Pyrimidine Compound
| Parameter | Prediction | Implication |
|---|---|---|
| Primary Metabolizing Enzymes | CYP3A4, CYP2D6 (potential) | Identifies key enzymes responsible for the compound's breakdown. |
| Predicted Metabolic Pathways | N-dealkylation, Hydroxylation | Suggests the types of chemical modifications the compound may undergo. |
| CYP Inhibition | Potential inhibitor of specific CYP isoforms | Indicates a risk for drug-drug interactions. |
Note: This table presents a theoretical metabolic profile based on studies of similar chemical structures and is not derived from direct analysis of this compound.
Applications and Role of 2 Chloro 4 Piperidin 4 Yl Pyrimidine in Chemical Biology and Pre Clinical Drug Discovery Research
2-Chloro-4-(piperidin-4-YL)pyrimidine as a Privileged Scaffold for Chemical Probe Development
In the quest for novel therapeutic agents, the identification of "privileged structures" is a key strategy. These are molecular frameworks that are capable of binding to multiple biological targets, and heterocyclic compounds are frequently identified in this capacity. sigmaaldrich.com The this compound moiety is recognized as such a scaffold, serving as an excellent starting point for the development of chemical probes to investigate biological systems. scispace.com
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for identifying new lead compounds. researchgate.netnih.gov This approach utilizes small, low-molecular-weight compounds, or "fragments," which typically bind with low affinity to a biological target. nih.govnih.gov These initial hits are then optimized and "grown" into more potent, lead-like molecules. nih.govlifechemicals.com
The this compound structure is an exemplary fragment for FBDD campaigns. Its characteristics align well with the principles of FBDD:
Low Molecular Weight : The core scaffold has a molecular weight under 250 Da, fitting the typical fragment criteria. nih.gov
Functionality for Growth : The reactive 2-chloro position on the pyrimidine (B1678525) ring provides a straightforward chemical handle for derivatization, allowing chemists to "grow" the fragment by introducing new chemical groups to enhance binding affinity and selectivity. lifechemicals.com
3D-Scaffolding : The non-aromatic piperidine (B6355638) ring introduces three-dimensional character, which is often under-represented in fragment libraries but is crucial for exploring the complex topology of protein binding sites. researchgate.net This allows for the development of compounds with improved pharmacological properties.
This fragment-centric approach is a viable and cost-effective method for therapeutic lead discovery and optimization. nih.gov The process of converting these fragment hits into lead compounds is a critical step in the drug discovery pipeline. novartis.com
The 2,4-disubstituted pyrimidine framework, particularly when combined with a piperidine moiety, is a versatile scaffold for designing selective ligands against a variety of molecular targets. The ability to modify both the C-2 and C-4 positions of the pyrimidine ring allows for fine-tuning of a molecule's steric and electronic properties to achieve desired potency and selectivity. nih.gov
Researchers have successfully utilized this scaffold to create inhibitors for several important target classes in a non-clinical context:
Kinase Inhibitors : The 2,4-disubstituted pyrimidine core is a common feature in many protein kinase inhibitors. nih.gov By modifying this scaffold, researchers have developed potent inhibitors for targets such as plasmodial kinases PfGSK3 and PfPK6, which are being investigated for antimalarial therapies. chemrxiv.org
G-Protein Coupled Receptor (GPCR) Agonists : In the search for treatments for type 2 diabetes, a derivative of this compound was instrumental in the discovery of agonists for G-protein-coupled receptor 119 (GPR119). nih.gov The core structure served as a key building block for creating potent and selective molecules that stimulate glucose-dependent insulin (B600854) release in pre-clinical models. nih.gov
Cholinesterase Inhibitors : Structure-activity relationship (SAR) studies on 2,4-disubstituted pyrimidines have led to the identification of potent inhibitors of cholinesterase, a target relevant to neurodegenerative diseases. nih.gov These studies revealed that the substituent at the C-2 position plays a critical role in the molecule's interaction within the enzyme's active site. nih.gov
Tubulin Polymerization Inhibitors : Derivatives of 2-chloro-4-aminopyrimidine have been synthesized and evaluated as inhibitors of tubulin polymerization for their potential as anticancer agents. nih.gov Certain compounds based on this scaffold have demonstrated potent antiproliferative activities in human cancer cell lines. nih.gov
Table 1: Examples of Molecular Targets for Ligands Derived from the 2,4-Disubstituted Pyrimidine-Piperidine Scaffold
| Target Class | Specific Target Example | Therapeutic Area (Research Focus) | Reference |
|---|---|---|---|
| Kinases | PfGSK3 / PfPK6 | Antimalarial | chemrxiv.org |
| GPCRs | GPR119 | Type 2 Diabetes | nih.gov |
| Hydrolases | Cholinesterase (AChE/BuChE) | Neurodegenerative Disease | nih.gov |
| Cytoskeletal Proteins | Tubulin | Oncology | nih.gov |
This compound as a Key Synthetic Intermediate for Bioactive Molecules
Beyond its direct use as a scaffold, this compound is a valuable building block in organic synthesis. sigmaaldrich.com Its inherent reactivity and structural features enable the construction of a wide array of more complex molecules. researchgate.netrajpub.com
The pyrimidine ring is a fundamental heterocycle that can be chemically transformed into a variety of other nitrogen-containing aromatic systems. nih.gov The this compound intermediate is particularly useful due to the reactivity of the C-Cl bond, which readily participates in nucleophilic substitution reactions. This allows for the introduction of diverse functional groups and the synthesis of a broad spectrum of heterocyclic derivatives. nih.govresearchgate.net
For example, the chlorine atom can be displaced by amines, alcohols, or thiols, leading to new classes of substituted pyrimidines. nih.govnih.gov Advanced synthetic strategies even allow for the deconstruction of the pyrimidine ring itself to form a reactive intermediate, which can then be reconstructed into different heterocyclic systems, such as azoles. nih.gov This chemical versatility makes the initial pyrimidine a powerful starting point for generating molecular diversity. nih.govnih.gov
The this compound unit can also serve as a foundational component for the synthesis of more elaborate, fused polyheterocyclic systems. These complex structures are of great interest in medicinal chemistry as they can present unique pharmacological profiles.
An example of this is the synthesis of pyrimido[1,6-a]pyrimidines, which are fused bicyclic systems. nih.gov Synthetic routes to these complex heterocycles can involve the reaction of aminopyrimidines with various reagents. nih.gov The this compound intermediate, after conversion of the chloro group to an amino group, can be envisioned as a substrate for such cyclization reactions, leading to the formation of rigid, polyheterocyclic architectures. The construction of these multi-ring systems highlights the role of the initial pyrimidine building block in accessing novel areas of chemical space.
Future Directions and Emerging Research Avenues for 2 Chloro 4 Piperidin 4 Yl Pyrimidine
Development of Novel and More Sustainable Synthetic Routes
The pursuit of green chemistry principles is paramount in modern synthetic chemistry. For a compound like 2-chloro-4-(piperidin-4-yl)pyrimidine, future research will likely focus on developing synthetic routes that are not only efficient but also environmentally benign. Key areas of development include:
Microwave-Assisted Synthesis: Conventional heating methods for the synthesis of pyrimidine (B1678525) derivatives can be time-consuming and energy-intensive. Microwave-assisted organic synthesis (MAOS) offers a powerful alternative, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. nih.gov The application of microwave irradiation to the key bond-forming steps in the synthesis of this compound and its analogs could significantly improve the efficiency of the process. nih.govexaly.com
Solvent-Free Reactions: The use of large volumes of volatile organic solvents contributes significantly to the environmental impact of chemical synthesis. Research into solvent-free reaction conditions, or the use of greener solvents like water or ionic liquids, is a growing trend. exaly.com Developing solid-state or melt-phase reactions for the synthesis of this pyrimidine derivative would be a significant step towards a more sustainable manufacturing process.
One-Pot, Multi-Component Reactions: Combining multiple synthetic steps into a single "one-pot" procedure without isolating intermediates can save time, resources, and reduce waste. Designing multi-component reactions where the pyrimidine core, the piperidine (B6355638) moiety, and other functional groups are assembled in a single, efficient process is a key goal for future synthetic strategies.
Catalytic Methods: The use of catalytic amounts of reagents, rather than stoichiometric quantities, is a cornerstone of green chemistry. Future synthetic routes will likely explore novel catalysts, including metal-based and organocatalysts, to improve the efficiency and selectivity of the reactions involved in the synthesis of this compound. A known issue in the synthesis of related compounds is the potential for the formation of isomers, which can complicate purification and reduce yields. google.com Advanced catalytic systems could help to overcome these challenges by providing higher regioselectivity. google.com
| Sustainable Synthetic Strategy | Potential Advantages | Relevant Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. nih.gov | Application to key bond-forming steps. |
| Solvent-Free Conditions | Reduced environmental impact, lower cost. exaly.com | Development of solid-state or melt-phase reactions. |
| One-Pot Reactions | Increased efficiency, reduced waste, time and resource savings. | Design of multi-component assembly processes. |
| Advanced Catalysis | Higher selectivity, reduced waste, avoidance of stoichiometric reagents. google.com | Exploration of novel metal-based and organocatalysts. |
Exploration of Underexplored Chemical Reactivity and Functionalization Strategies
The this compound scaffold possesses several reactive sites that can be exploited for further functionalization. While some reactions are well-established, there remains significant scope for exploring novel chemical transformations.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution. nih.gov This allows for the introduction of a wide variety of substituents, including amines, alcohols, and thiols, which can be used to modulate the biological activity and physicochemical properties of the molecule. Future research could explore a broader range of nucleophiles and reaction conditions to expand the chemical space accessible from this scaffold.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been utilized to functionalize related pyrimidine systems by forming new carbon-carbon bonds. nih.gov This strategy can be employed to introduce aryl or heteroaryl groups, which are common motifs in bioactive molecules. Future work could investigate the application of other cross-coupling reactions, such as Buchwald-Hartwig amination or Sonogashira coupling, to further diversify the structures that can be generated.
Functionalization of the Piperidine Ring: The piperidine moiety offers another handle for chemical modification. The secondary amine of the piperidine can be acylated, alkylated, or used in reductive amination reactions to attach a wide array of functional groups. These modifications can influence the solubility, cell permeability, and target-binding properties of the final compound.
Direct C-H Functionalization: A more advanced and atom-economical approach to modifying the pyrimidine core is through direct C-H functionalization. This strategy avoids the need for pre-functionalized starting materials and allows for the direct introduction of new substituents onto the pyrimidine ring, offering a more streamlined synthetic route to novel derivatives.
| Functionalization Strategy | Description | Potential Applications |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the C2-chloro group by a nucleophile. nih.gov | Introduction of amines, alcohols, thiols to modulate properties. |
| Cross-Coupling Reactions | Formation of new C-C or C-N bonds, often catalyzed by palladium. nih.gov | Introduction of aryl, heteroaryl, or amino substituents. |
| Piperidine Ring Modification | Chemical transformation of the secondary amine in the piperidine ring. | Attachment of functional groups to alter solubility and target binding. |
| Direct C-H Functionalization | Direct formation of a C-substituent bond on the pyrimidine ring. | Atom-economical synthesis of novel derivatives. |
Advanced Computational Modeling for Precise Interaction Prediction and Property Optimization
In silico methods are becoming increasingly indispensable in modern drug discovery and materials science. For this compound, computational modeling can guide the design of new derivatives with optimized properties.
Molecular Docking: This technique can be used to predict the binding mode and affinity of derivatives of this compound within the active site of a biological target. nih.gov By understanding these interactions, researchers can rationally design modifications to improve potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. By developing QSAR models for derivatives of this compound, it is possible to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
ADME/Tox Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of a compound are critical for its development as a therapeutic agent. Computational tools can predict these properties, allowing for the early identification of potential liabilities and guiding the design of molecules with more favorable pharmacokinetic and safety profiles. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between a ligand and its target protein over time. This can reveal important information about the stability of the binding mode and the role of conformational changes in the recognition process, offering deeper insights than static docking models.
| Computational Method | Application | Outcome |
| Molecular Docking | Predicting binding modes and affinities in target proteins. nih.gov | Rational design of more potent and selective analogs. |
| QSAR | Correlating chemical structure with biological activity. | Prediction of activity for novel compounds, prioritization of synthesis. |
| ADME/Tox Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. nih.gov | Early identification of potential liabilities, design of safer compounds. |
| Molecular Dynamics Simulations | Simulating the dynamic interactions between a molecule and its target. | Deeper understanding of binding stability and conformational effects. |
Integration of this compound into New Chemical Biology Tools and Methodologies
The unique structural features of this compound make it an attractive scaffold for the development of new chemical biology tools to probe biological systems.
Covalent Probes: The reactive chloro group on the pyrimidine ring could potentially be exploited to develop targeted covalent inhibitors. By incorporating this scaffold into a molecule designed to bind to a specific protein, the chloro-pyrimidine could act as a warhead, forming a covalent bond with a nearby nucleophilic amino acid residue. This can lead to highly potent and selective inhibitors with prolonged duration of action. rsc.org
Affinity-Based Probes: By attaching a reporter tag (e.g., a fluorophore, biotin, or a photo-crosslinker) to the this compound scaffold, it can be converted into an affinity-based probe. Such probes can be used to identify and isolate the protein targets of the parent molecule, a crucial step in understanding its mechanism of action.
Fragment-Based Drug Discovery (FBDD): The this compound core could serve as a valuable fragment in FBDD campaigns. In this approach, small, low-complexity molecules (fragments) that bind weakly to a biological target are identified and then elaborated or combined to produce more potent lead compounds. The pyrimidine-piperidine scaffold offers a good starting point with vectors for chemical elaboration.
Scaffolds for DNA-Encoded Libraries (DELs): DNA-encoded library technology allows for the synthesis and screening of massive collections of compounds. The this compound scaffold is well-suited for inclusion in DELs, as its reactive handles can be used in DNA-compatible reactions to generate vast libraries of diverse structures for screening against a wide range of biological targets.
| Chemical Biology Application | Description | Potential Use |
| Covalent Probes | Utilizing the reactive chloro group to form a covalent bond with a target protein. rsc.org | Development of highly potent and selective inhibitors. |
| Affinity-Based Probes | Attaching a reporter tag to identify binding partners. | Target identification and validation. |
| Fragment-Based Drug Discovery | Using the core scaffold as a starting point for building more potent molecules. | Efficient discovery of novel lead compounds. |
| DNA-Encoded Libraries | Incorporating the scaffold into large, screenable libraries of compounds. | High-throughput screening against diverse biological targets. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification strategies for 2-chloro-4-(piperidin-4-YL)pyrimidine?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions, where a piperidine moiety replaces a leaving group (e.g., chloro) on the pyrimidine ring. For example, thieno[2,3-d]pyrimidine derivatives have been synthesized using trifluoromethylphenoxy or nitrophenoxy substituents under reflux with catalysts like KCO in DMF . Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol. GC-MS and H/C NMR are critical for verifying structural integrity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H NMR (e.g., δ 8.5–8.7 ppm for pyrimidine protons) and C NMR (e.g., δ 160–165 ppm for C-Cl) confirm substitution patterns .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 195.0951 [M+H]) provides molecular weight validation .
- X-ray Crystallography : Used to resolve crystal structures of analogous pyrimidine derivatives, such as 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine .
Q. How can researchers optimize reaction conditions to improve yields of pyrimidine intermediates?
- Methodology : Reaction parameters such as solvent polarity (DMF vs. THF), temperature (reflux vs. RT), and catalyst selection (e.g., Pd catalysts for cross-coupling) significantly impact yields. For example, KCO in DMF at 80°C achieved >70% yield in thienopyrimidine syntheses . Kinetic studies using HPLC can identify side reactions (e.g., hydrolysis of chloro groups) .
Advanced Research Questions
Q. How can the kinase inhibitory activity of this compound derivatives be experimentally evaluated?
- Methodology :
- Enzyme Assays : Use recombinant kinases (e.g., PI3Kα) with ATP-competitive assays (e.g., ADP-Glo™) to measure IC values. For example, thieno[3,2-d]pyrimidines showed IC < 10 nM against PI3Kα .
- Cellular Models : Validate activity in cancer cell lines (e.g., MCF-7) via Western blotting for downstream targets like phosphorylated Akt .
Q. How should contradictory bioactivity data across studies be resolved?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., ATP concentrations, cell passage numbers) that may alter IC values. For instance, ATP levels >1 mM reduce inhibitor potency in kinase assays .
- Structural Analogues : Test derivatives with modified substituents (e.g., replacing chloro with methoxy) to isolate structure-activity relationships (SAR) .
Q. What strategies mitigate off-target effects in pyrimidine-based kinase inhibitors?
- Methodology :
- Selectivity Profiling : Screen against kinase panels (e.g., 400+ kinases) to identify off-target hits. GDC-0941, a thienopyrimidine, exhibited >100-fold selectivity for PI3K over unrelated kinases .
- Computational Docking : Use molecular dynamics simulations to optimize binding to conserved catalytic sites (e.g., PI3K’s hinge region) while avoiding steric clashes with non-target kinases .
Q. How can in vivo toxicity and pharmacokinetic (PK) properties of this compound be assessed?
- Methodology :
- Rodent Studies : Administer orally (e.g., 10–100 mg/kg) to measure plasma half-life, bioavailability, and liver enzyme markers (ALT/AST). BMS-903452, a pyridone-pyrimidine hybrid, showed dose-dependent GLP-1 secretion in humans without hepatotoxicity .
- Metabolite Identification : Use LC-MS/MS to detect major metabolites (e.g., hydroxylated piperidine) in plasma and urine .
Safety and Handling
Q. What safety protocols are critical when handling chloro-substituted pyrimidines?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates (e.g., chloromethyl derivatives) .
- Waste Disposal : Segregate halogenated waste (e.g., chloro-pyrimidines) for incineration by licensed facilities to avoid environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
